S107 hydrochloride

Neuroscience Cognition Blood-Brain Barrier

Challenge: Reproducing preclinical data on RyR-mediated Ca2+ leak requires isoform-selective stabilization without confounding transcriptional effects. Solution: S107 hydrochloride - a dual RyR1/RyR2 stabilizer that crosses the BBB and preserves normal channel function. - Key differentiators: Prolongs SERCA2a-mediated Ca2+ decay; no alteration of RyR2 or SERCA2a gene expression - In vivo applications: Age-related sarcopenia, DMD (mdx), stress-induced cognitive dysfunction - Supply advantage: High aqueous solubility enables chronic oral dosing; >98% purity guaranteed

Molecular Formula C11H16ClNOS
Molecular Weight 245.77 g/mol
Cat. No. B2382890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS107 hydrochloride
Molecular FormulaC11H16ClNOS
Molecular Weight245.77 g/mol
Structural Identifiers
SMILESCN1CCSC2=C(C1)C=C(C=C2)OC.Cl
InChIInChI=1S/C11H15NOS.ClH/c1-12-5-6-14-11-4-3-10(13-2)7-9(11)8-12;/h3-4,7H,5-6,8H2,1-2H3;1H
InChIKeyPKLKSAHANRLKJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

S107 Hydrochloride: RyR-Stabilizing Rycal


S107 hydrochloride is a cell-permeable, orally active 1,4-benzothiazepine derivative that acts as a selective stabilizer of the ryanodine receptor (RyR)/calstabin complex [1]. It prevents the pathological dissociation of the calstabin subunit from both the skeletal muscle (RyR1) and cardiac/brain (RyR2) isoforms of the receptor, thereby inhibiting aberrant sarcoplasmic/endoplasmic reticulum (SR/ER) Ca2+ leak without blocking normal channel function [2]. This compound is a key member of the "Rycal" class, developed from the JTV-519 scaffold but with enhanced selectivity [3].

Target RyR1/RyR2 calstabin complex stabilizer
CNS Access BBB-penetrant, supports neuronal RyR2 studies
Dosing Orally active, suitable for chronic model dosing
Mechanism Post-translational stabilization, no transcriptional interference reported

Why S107 Cannot Be Substituted


The Rycal class is chemically and pharmacologically heterogeneous. Simple substitution with dantrolene, JTV-519, or even other Rycals like S36 is not equivalent due to critical differences in isoform selectivity, CNS penetration, and off-target effects on SERCA2a. S107 possesses a distinct pharmacological fingerprint: it is a dual RyR1/RyR2 stabilizer that uniquely prolongs SERCA2a-mediated Ca2+ transient decay and crosses the blood-brain barrier (BBB), unlike the BBB-impermeant S36 [1]. Furthermore, its metabolic stability profile is distinct, making it a preferred research tool for specific neurological and systemic disease models [2]. Procurement of S107 specifically is required to reproduce data from foundational studies in age-related sarcopenia, Duchenne muscular dystrophy, and stress-induced cognitive dysfunction.

CNS exposure may not transfer from S36; S107 is BBB-permeant, S36 is BBB-impermeant.
SERCA2a modulation context not replicated by S36; only S107 and dantrolene prolonged Ca2+ transient decay.
Metabolic and transcriptional profile differs from earlier Rycals; JTV-519 induced RyR2 expression changes not seen with S107.

S107 Key Differentiators


BBB Penetration vs. S36

S107 differentiates from the related Rycal S36 by its ability to cross the blood-brain barrier (BBB). In a murine chronic restraint stress model, S107 (75 mg/kg/day orally) rescued cognitive dysfunction, including deficits in learning and memory, and restored long-term potentiation (LTP) at the hippocampal CA3-CA1 connection [1]. In contrast, mice treated with an identical dose of the Rycal S36 showed no cognitive improvement because S36 does not cross the BBB, demonstrating that central nervous system (CNS) activity is a unique property of S107 [1].

BBB Permeability
Head-to-head
S107 rescued cognitive dysfunction in stress model; S36 showed no rescue
Supports CNS RyR2 research fit
Mouse chronic stress, 75 mg/kg/day p.o.
Neuroscience Cognition Blood-Brain Barrier

SERCA2a Modulation vs. S36

In a side-by-side analysis using saponin-permeabilized ventricular cardiomyocytes (sp-vCM) from wild-type and CPVT-susceptible RyR2R2474S/+ mice, S107 displayed a distinct pharmacological profile compared to S36 and dantrolene [1]. Specifically, S107 and dantrolene, but not S36, prolonged the SERCA2a-mediated decay of spontaneous Ca2+ transients [1]. This indicates that S107 influences Ca2+ reuptake into the SR, a mechanism separate from its RyR2-stabilizing effects. Furthermore, S107 did not significantly reduce Ca2+ spark frequency, whereas S36 did so concentration-dependently, highlighting divergent mechanisms of action within the same chemical class [1].

SERCA2a Modulation
Head-to-head
S107 prolonged SERCA2a-mediated Ca2+ decay; S36 had no effect
Supports combined release/reuptake research
Cardiomyocytes, RyR2R2474S/+ and WT
Cardiology Calcium Signaling Arrhythmia

Skeletal Muscle Functional Rescue

S107 demonstrates robust, quantifiable efficacy in preclinical models of muscle dysfunction. In the mdx mouse model of Duchenne muscular dystrophy (DMD), oral administration of S107 (0.25 mg/mL in drinking water for 10 days) significantly reduced the decrease in force production during eccentric contractions compared to vehicle-treated mdx mice (n=5 per group, p<0.05) [1]. This functional improvement was mechanistically linked to a significant reduction in SR Ca2+ spark frequency (p<0.05 vs. vehicle-treated mdx), indicating reduced pathological Ca2+ leak [1]. In aged mice (24 months), a model of sarcopenia, 4-week S107 treatment significantly increased voluntary running distance and high-speed running episodes compared to untreated aged controls (n=13-14 per group, p<0.05) [2].

Muscle Force
Model context
Reduced eccentric force loss (mdx); increased running distance (aged)
Supports muscle-function endpoint review
mdx DMD and aged sarcopenia models
Skeletal Muscle Muscular Dystrophy Sarcopenia

Gene Expression Effects vs. JTV-519

In a comparative study using HL-1 cardiomyocytes under hypoxic (1% O2) and control (12% O2) conditions, JTV-519 (1 µM) increased RyR2 gene expression by 89% under control conditions [1]. In contrast, treatment with S107 under the same conditions did not affect RyR2, SRCL, or SERCA2a gene or protein expression [1]. This indicates that while both compounds are 1,4-benzothiazepine derivatives, JTV-519 exerts transcriptional effects not observed with S107, which acts purely as a post-translational stabilizer of the channel complex.

Gene Expression
Head-to-head
S107 did not alter RyR2 expression; JTV-519 increased by 89%
Post-translational stabilization without transcriptional interference
HL-1 cardiomyocytes, 1 µM
Cardiology Calcium Signaling Gene Regulation

Aqueous Solubility Profile

S107 hydrochloride exhibits high aqueous solubility, a key practical advantage for experimental workflows. The hydrochloride salt form achieves a solubility of 49 mg/mL (199.37 mM) in water at 25°C, as reported by multiple vendors [1]. This is significantly higher than its solubility in DMSO (24 mg/mL) or ethanol (10 mg/mL), enabling direct preparation of aqueous stock solutions and facilitating oral administration in animal studies without the need for organic co-solvents or complex formulation strategies [2].

Aqueous Solubility
Reported
49 mg/mL in water (25°C)
Supports aqueous dosing formulation
~2× vs DMSO, ~5× vs ethanol
Formulation Solubility Dosing

S107 Recommended Applications


CNS RyR2 in Stress and Neurodegeneration

Due to its proven BBB permeability, S107 is uniquely suited for in vivo studies exploring the role of leaky neuronal RyR2 channels in cognitive dysfunction, including stress-induced memory deficits [1]. It is the optimal Rycal for neuroscience applications where central target engagement is required, as the alternative S36 is excluded from the CNS [1].

Cardiac E-C Coupling & SERCA2a

S107's unique ability to prolong SERCA2a-mediated Ca2+ transient decay, a property not shared by the more selective RyR2 stabilizer S36, makes it a valuable tool for dissecting the interplay between RyR2-mediated Ca2+ release and SERCA2a-mediated reuptake in cardiomyocyte function and arrhythmogenesis [2].

Muscle Wasting Disease Models

Preclinical data demonstrate that S107 robustly improves muscle-specific force and reduces exercise-induced damage in DMD (mdx) and aged (sarcopenia) models [3][4]. Its high aqueous solubility facilitates long-term oral dosing paradigms required for these chronic disease studies, and it has been shown to restore muscle force in models of cancer-associated weakness [4].

Post-Translational RyR Stabilization

For researchers focused on the acute, post-translational stabilization of the RyR/calstabin complex, S107 is a superior chemical probe to JTV-519. S107 does not induce confounding changes in RyR2 or SERCA2a gene expression, ensuring that observed physiological effects can be attributed directly to channel stabilization rather than transcriptional remodeling [5].

Application
Selection Property
Validation Focus
CNS RyR2 stress/cognition studies
BBB permeability profile
Cognitive endpoint in stress models
Cardiac E-C coupling / SERCA2a
SERCA2a modulation context
Ca2+ transient decay endpoints
Muscle wasting disease models
RyR stabilization + oral dosing
Muscle force / exercise capacity endpoints
Post-translational RyR stabilization
Transcriptional neutrality
Channel complex stabilization without expression changes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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